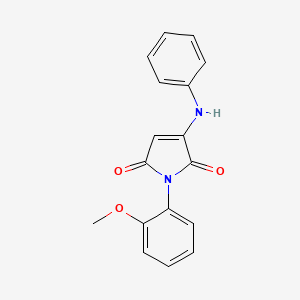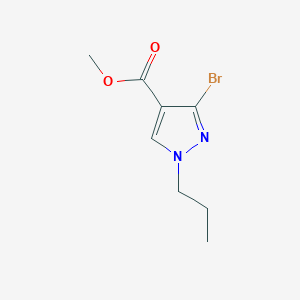
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate (TBI-NPC) is an organic compound of the naphthyridine family, which is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 437.22 g/mol and a melting point of 140-142 °C. TBI-NPC is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is used in various scientific research applications. It is used as a ligand in coordination chemistry, as a starting material for the synthesis of other compounds, and as a reagent in organic synthesis. In coordination chemistry, this compound can be used to form complexes with metals such as zinc, copper, and nickel. These complexes can then be used for various applications, such as catalysis, electrochemical sensing, and drug delivery. In organic synthesis, this compound can be used as a reagent to synthesize other compounds, such as benzimidazole derivatives. It can also be used as a starting material for the synthesis of other compounds, such as polymers.
Mecanismo De Acción
Target of Action
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a derivative of 1,5-naphthyridines . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . .
Mode of Action
1,5-naphthyridines, in general, are known to interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Result of Action
Many 1,5-naphthyridine derivatives exhibit a variety of biological activities , suggesting that this compound may also have potential biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate in laboratory experiments is that it is relatively non-toxic and has low acute toxicity. This makes it safe to use in a laboratory setting. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in some experiments. Additionally, it is not as widely available as some other compounds, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research involving Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate. For example, further research could be conducted to explore its potential applications in drug delivery and catalysis. Additionally, further research could be conducted to explore its potential use as a reagent in organic synthesis, as well as its potential use as a starting material for the synthesis of other compounds. Furthermore, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity.
Métodos De Síntesis
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is synthesized via a three-step reaction. The first step is the reaction between tert-butyl bromide and 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction results in the formation of the corresponding tert-butyl ester. The second step is the hydrolysis of the ester, which is accomplished by treating it with aqueous acid, such as hydrochloric acid. This produces the desired product, this compound. The third step is the purification of the product, which is accomplished by recrystallization of the crude material.
Propiedades
IUPAC Name |
tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(14)6-7-15-11(9)16/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNWXZNPMPMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)
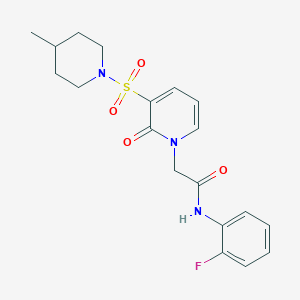
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)
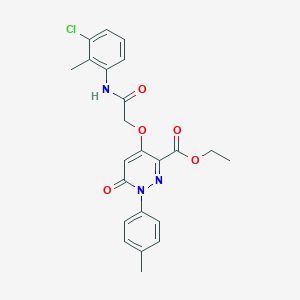
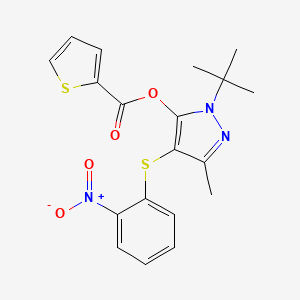
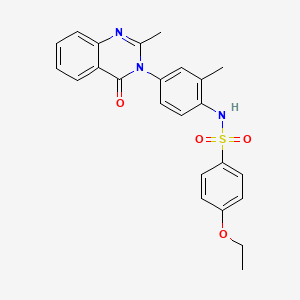

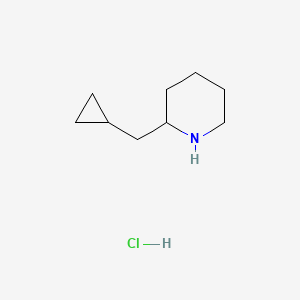
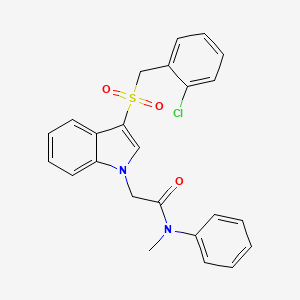
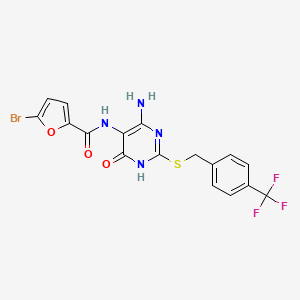
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)
